2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol is an organic compound that belongs to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. This specific compound is notable for its stability and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes, including 2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol, can be synthesized from carbonyl compounds and diols. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For instance, a common method employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have also been used effectively .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxolanes often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The use of molecular sieves or orthoesters can help in the effective removal of water, thereby driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: The compound is utilized in the synthesis of various biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol exerts its effects involves the formation of stable cyclic structures. These cyclic structures protect reactive functional groups during chemical reactions, thereby enhancing the selectivity and yield of the desired products . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring.
2-Methyl-1,3-dioxolane: Differing by the presence of a methyl group.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: An ester derivative.
Uniqueness
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group and in the synthesis of complex molecules .
Properties
CAS No. |
113897-27-1 |
---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-ylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H14O4/c8-4-6(5-9)3-7-10-1-2-11-7/h6-9H,1-5H2 |
InChI Key |
VKSDGCQNRDJHHB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.